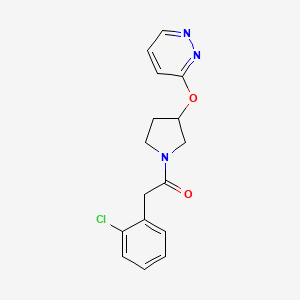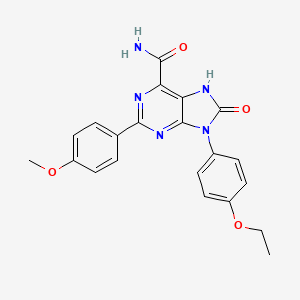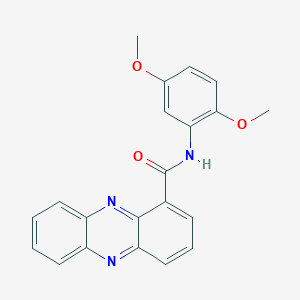
N-(2,5-dimethoxyphenyl)phenazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)phenazine-1-carboxamide is a phenazine derivative known for its significant biological activities. Phenazine derivatives, including this compound, are nitrogen-containing heterocyclic pigments that exhibit broad-spectrum antifungal, antibacterial, anti-tumor, antimalarial, and antiparasitic potentialities . This compound has garnered attention for its strong antagonistic activity against fungal phytopathogens .
Mécanisme D'action
Target of Action
N-(2,5-dimethoxyphenyl)phenazine-1-carboxamide (PCN) is a phenazine derivative that exhibits strong antagonistic activity against fungal phytopathogens . The primary targets of PCN are the fungal pathogens, particularly Rhizoctonia solani . The molecule docking indicated that NADPH nitrite reductase, ATP-binding cassette transporter, alpha/beta hydrolase family domain-containing protein, and NADPH–cytochrome P450 reductase may be the particular targets of PCN .
Mode of Action
PCN interacts with its targets, leading to a series of changes in the fungal pathogens. The mechanisms via which PCN inhibits R. solani may be related to cell wall damage, cell membrane impairment, intracellular nutrient imbalance, disturbed antioxidant system, and altered intracellular pH .
Biochemical Pathways
PCN affects several biochemical pathways in the fungal pathogens. The Gene Ontology (GO) enrichment analysis revealed that fatty acid metabolic process, fatty acid oxidation, and lipid oxidation were among the most enriched in the biological process category . KEGG enrichment analysis revealed the most prominently enriched metabolic pathways included ATP-binding cassette (ABC) transporters, nitrogen metabolism, aminobenzoate degradation .
Pharmacokinetics
The production of pcn by the bacterium pseudomonas chlororaphis ht66 was found to be 42487 mg/L at 24 h , suggesting that the compound can be produced in significant quantities.
Result of Action
The action of PCN results in a decrease in the mycelial biomass and protein content of R. solani. The superoxide dismutase (SOD) activity is reduced while peroxidase (POD) and cytochrome P450 activities are increased . These changes contribute to the antifungal effect of PCN.
Action Environment
The action of PCN can be influenced by environmental factors. For instance, the production of PCN is performed by bacteria isolated from the rice rhizosphere , suggesting that the soil environment may play a role in the production and action of PCN
Analyse Biochimique
Biochemical Properties
The biochemical properties of N-(2,5-dimethoxyphenyl)phenazine-1-carboxamide are largely due to its interactions with various enzymes and proteins. One key enzyme is PcnH, an amidase that initiates the degradation of PCN . PcnH catalyzes the hydrolysis of the amide bond of PCN to produce phenazine-1-carboxylic acid (PCA) .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been observed to influence cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, the enzyme PcnH, which is responsible for the initial step of PCN degradation, has been found to have a conserved Asp-Lys-Cys motif, which is crucial for its enzymatic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways. The genes pcaA1A2A3A4 and pcnD encode PCA 1,2-dioxygenase and 1,2-dihydroxyphenazine (2OHPC) dioxygenase, which are responsible for the subsequent degradation steps of PCN .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of phenazine derivatives, including N-(2,5-dimethoxyphenyl)phenazine-1-carboxamide, can be achieved through various methods. Common approaches include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, and Pd-catalyzed N-arylation . These methods often require specific reaction conditions, such as the use of toxic chemicals, harsh reaction conditions, and the generation of toxic by-products .
Industrial Production Methods: Industrial-scale biosynthesis of phenazine derivatives, including this compound, can be achieved using engineered bacterial strains. For example, Pseudomonas chlororaphis HT66 has been modified to enhance the production of phenazine-1-carboxamide through metabolic engineering strategies . This approach offers advantages such as non-toxicity and potentially high yields in environmentally friendly settings .
Analyse Des Réactions Chimiques
Types of Reactions: N-(2,5-dimethoxyphenyl)phenazine-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions: Common reagents used in the reactions of phenazine derivatives include oxidizing agents, reducing agents, and nucleophiles. The specific conditions depend on the desired reaction and the functional groups involved.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized phenazine derivatives, while reduction reactions may produce reduced forms of the compound.
Applications De Recherche Scientifique
N-(2,5-dimethoxyphenyl)phenazine-1-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a lead molecule for developing novel compounds with enhanced biological activities . In biology and medicine, it exhibits strong antagonistic activity against fungal phytopathogens, making it a potential candidate for developing antifungal agents . Additionally, its broad-spectrum antimicrobial properties make it useful in various industrial applications, including agriculture and biotechnology .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to N-(2,5-dimethoxyphenyl)phenazine-1-carboxamide include other phenazine derivatives such as phenazine-1-carboxamide, pyocyanin, and indole derivatives .
Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its strong antagonistic activity against fungal phytopathogens and broad-spectrum antimicrobial properties make it a valuable compound for various scientific research applications .
Propriétés
IUPAC Name |
N-(2,5-dimethoxyphenyl)phenazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-26-13-10-11-19(27-2)18(12-13)24-21(25)14-6-5-9-17-20(14)23-16-8-4-3-7-15(16)22-17/h3-12H,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFLQLRKHACJDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-({[3-(trifluoromethyl)benzoyl]oxy}imino)-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2824499.png)
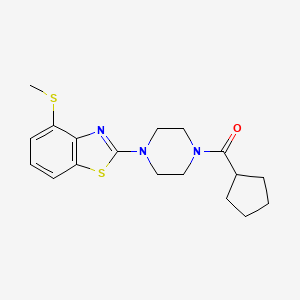
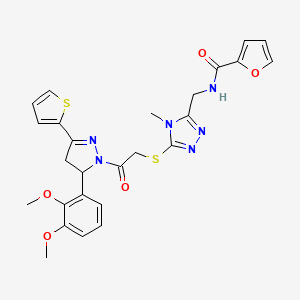
![Ethyl 4-((4-((2-(benzo[d]oxazol-2-yl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2824506.png)
![(7S,8Ar)-octahydropyrrolo[1,2-a]piperazin-7-ol oxalic acid](/img/new.no-structure.jpg)
![methyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2824509.png)
![2,4,6-trimethyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzamide](/img/structure/B2824513.png)
![(2E)-2-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinecarboximidamide](/img/structure/B2824514.png)
![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-7-hydroxy-N-(pyridin-4-yl)-2H-chromene-3-carboxamide](/img/structure/B2824515.png)
![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}methanesulfonamide](/img/structure/B2824517.png)
![3-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2824518.png)
